molecular formula C20H20N4O3S3 B2371074 2-((4-amino-5-tosylpyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide CAS No. 894953-18-5

2-((4-amino-5-tosylpyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide

Cat. No. B2371074
M. Wt: 460.59
InChI Key: VZEKPENYMBJDFW-UHFFFAOYSA-N
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Description

2-((4-amino-5-tosylpyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide, commonly known as ATMPA, is a chemical compound used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). ATMPA is synthesized using a multi-step process and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

  • Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase : A study by Gangjee et al. (2008) discusses a class of compounds, including those structurally related to the compound , as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds demonstrated potent inhibitory activities, making them significant in the context of cancer treatment research due to their potential antitumor properties Gangjee et al., 2008.

  • Anticonvulsant Potential : Research by Severina et al. (2020) investigated S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, structurally related to the compound of interest, for their anticonvulsant properties. The study highlighted the synthesis, pharmacological evaluation, and molecular docking analysis of these compounds. They displayed moderate anticonvulsant activity, which is crucial for developing new therapeutic agents for epilepsy Severina et al., 2020.

  • Antitumor Agents and Inhibitory Activity : Another study by Gangjee et al. (2009) focused on synthesizing analogues as dual inhibitors of TS and DHFR. These compounds, including variations of the mentioned compound, showed excellent dual inhibitory activity and potential as antitumor agents. The study provides insights into the structural requirements for the efficacy of these inhibitors Gangjee et al., 2009.

  • Radioligand Imaging : Research by Dollé et al. (2008) involved the synthesis of derivatives of pyrazolo[1,5-a]pyrimidineacetamides for imaging the translocator protein (18 kDa) with PET. These compounds, including structurally similar ones to the compound , were used for in vivo imaging, indicating their potential in diagnostic imaging and research Dollé et al., 2008.

  • Histamine H4 Receptor Ligands : Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. While not directly studying the compound , the structural similarities provide insights into the potential therapeutic applications of such compounds in treating inflammatory and pain conditions Altenbach et al., 2008.

  • Synthesis and Antioxidant Activity : Dhakhda et al. (2021) conducted a study on a series of compounds including 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides, examining their antioxidant activity. This research is relevant as it explores the chemical properties and potential applications of compounds similar to the one of interest Dhakhda et al., 2021.

properties

IUPAC Name

2-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S3/c1-13-6-8-16(9-7-13)30(26,27)17-11-22-20(24-19(17)21)29-12-18(25)23-14-4-3-5-15(10-14)28-2/h3-11H,12H2,1-2H3,(H,23,25)(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEKPENYMBJDFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC(=CC=C3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-tosylpyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide

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